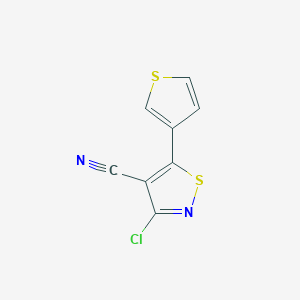
4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are known for their wide range of biological activities and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- typically involves the reaction of 3-chloroisothiazole-5-carbonitrile with 3-thienyl derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-3-thiophene in the presence of a palladium catalyst, such as Pd(Ph3P)2Cl2, and a base like AgF, in a solvent like MeCN at elevated temperatures (around 82°C), can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the isothiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with substituted nucleophiles replacing the chlorine atom.
Oxidation and Reduction Reactions: Products with altered functional groups depending on the specific reaction conditions.
Scientific Research Applications
4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials and as intermediates in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function. The compound’s structure allows it to form stable interactions with these targets, leading to its observed effects.
Comparison with Similar Compounds
- 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile
- 3-Chloro-5-phenylisothiazole-4-carbonitrile
- 3,5-Dichloroisothiazole-4-carbonitrile
Comparison: 4-Isothiazolecarbonitrile, 3-chloro-5-(3-thienyl)- is unique due to the presence of the 3-thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds.
Properties
CAS No. |
647016-66-8 |
|---|---|
Molecular Formula |
C8H3ClN2S2 |
Molecular Weight |
226.7 g/mol |
IUPAC Name |
3-chloro-5-thiophen-3-yl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8H3ClN2S2/c9-8-6(3-10)7(13-11-8)5-1-2-12-4-5/h1-2,4H |
InChI Key |
ZBUCYAXTYARFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=C(C(=NS2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)
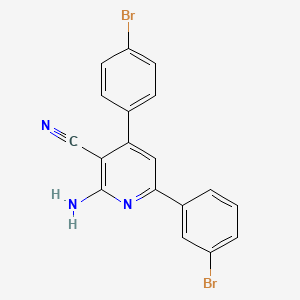
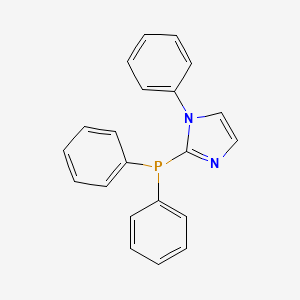
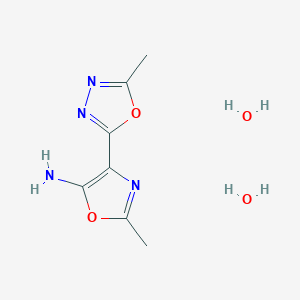
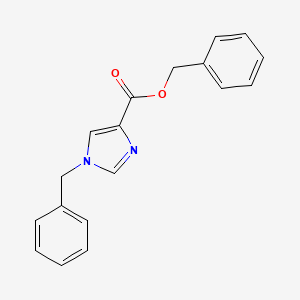
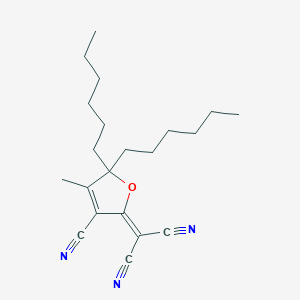
![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)
![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)
![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)

